5-(morpholinosulfonyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
2-HYDROXY-5-(MORPHOLINE-4-SULFONYL)-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a morpholine ring, a sulfonyl group, and a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-5-(MORPHOLINE-4-SULFONYL)-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyrimidinone Core: This step involves the condensation of urea with an aldehyde and a β-keto ester under acidic conditions to form the dihydropyrimidinone core.
Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group on the dihydropyrimidinone core is replaced by morpholine.
Sulfonylation: The final step involves the introduction of the sulfonyl group. This is typically achieved by reacting the morpholine-substituted dihydropyrimidinone with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-5-(MORPHOLINE-4-SULFONYL)-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The dihydropyrimidinone core can be reduced to form tetrahydropyrimidinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the dihydropyrimidinone core produces tetrahydropyrimidinone derivatives.
Scientific Research Applications
2-HYDROXY-5-(MORPHOLINE-4-SULFONYL)-3,4-DIHYDROPYRIMIDIN-4-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-HYDROXY-5-(MORPHOLINE-4-SULFONYL)-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in DNA replication, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-HYDROXY-5-(MORPHOLINE-4-SULFONYL)-BENZOIC ACID: This compound shares the morpholine and sulfonyl groups but has a different core structure.
2-HYDROXY-5-(MORPHOLINE-4-SULFONYL)-PYRIDINE: Similar functional groups but with a pyridine core instead of a dihydropyrimidinone core.
Uniqueness
2-HYDROXY-5-(MORPHOLINE-4-SULFONYL)-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its combination of a dihydropyrimidinone core with morpholine and sulfonyl groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H11N3O5S |
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Molecular Weight |
261.26 g/mol |
IUPAC Name |
5-morpholin-4-ylsulfonyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11N3O5S/c12-7-6(5-9-8(13)10-7)17(14,15)11-1-3-16-4-2-11/h5H,1-4H2,(H2,9,10,12,13) |
InChI Key |
OUHIGFJRQFWEFP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CNC(=O)NC2=O |
solubility |
>39.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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